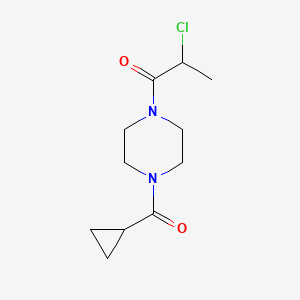
2-(Difluoromethyl)-1H-benzimidazol-1-ol
Overview
Description
2-(Difluoromethyl)-1H-benzimidazol-1-ol is a chemical compound characterized by the presence of a difluoromethyl group attached to a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic difluoromethylation of benzimidazole derivatives using difluoromethylating agents under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1H-benzimidazol-1-ol may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-benzimidazol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl benzimidazole oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1H-benzimidazol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1H-benzimidazol-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .
Comparison with Similar Compounds
2-(Difluoromethyl)-1H-benzimidazol-1-ol can be compared with other similar compounds such as:
2-Trifluoromethyl-1H-benzimidazol-1-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
2-Methyl-1H-benzimidazol-1-ol: The presence of a methyl group instead of a difluoromethyl group results in different reactivity and applications.
2-Chloromethyl-1H-benzimidazol-1-ol: The chloromethyl group imparts distinct chemical behavior compared to the difluoromethyl group
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo diverse reactions make it a valuable subject of study in medicinal chemistry, material science, and biological research.
Properties
IUPAC Name |
2-(difluoromethyl)-1-hydroxybenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)8-11-5-3-1-2-4-6(5)12(8)13/h1-4,7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDBPKDBLHEUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[(Pyrazin-2-yl)amino]methyl}benzonitrile](/img/structure/B1464159.png)
![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1464160.png)


![1-({[(Pyridin-4-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1464163.png)






